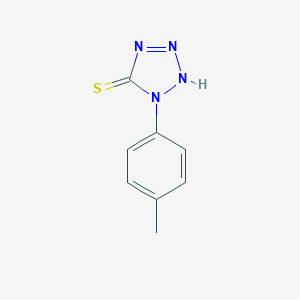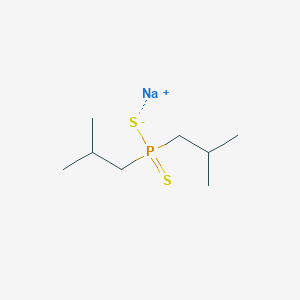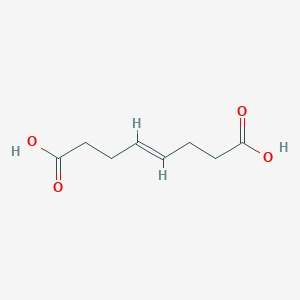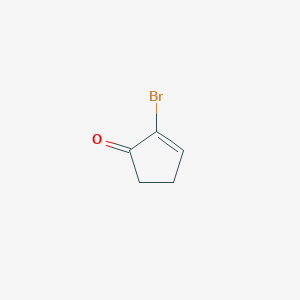
1-p-tolyl-1H-tetrazole-5-thiol
Overview
Description
1-p-Tolyl-1H-tetrazole-5-thiol is a heterocyclic organic compound with the molecular formula C8H8N4S and a molecular weight of 192.24 g/mol . It is characterized by a tetrazole ring substituted with a p-tolyl group and a thiol group at the 5-position. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
Tetrazoles, including 1-p-tolyl-1h-tetrazole-5-thiol, are known to act as bioisosteres of carboxylic acids . This means they can mimic the function of carboxylic acids in biological systems, potentially interacting with the same targets .
Mode of Action
Tetrazoles are known for their electron-donating and electron-withdrawing properties, which can influence their interactions with targets . The planar structure of tetrazoles allows for the stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor-ligand interactions .
Biochemical Pathways
Tetrazoles have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities . This suggests that they may interact with multiple biochemical pathways.
Pharmacokinetics
Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which could allow them to penetrate more easily through cell membranes . This property could potentially enhance the bioavailability of this compound.
Result of Action
It is known to be an effective inhibitor of aluminum corrosion in 1m hcl solution . This suggests that it may have potential applications in materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-p-Tolyl-1H-tetrazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of p-tolylhydrazine with carbon disulfide and sodium azide under acidic conditions. The reaction typically proceeds through the formation of an intermediate hydrazinecarbothioamide, which cyclizes to form the tetrazole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may employ continuous flow reactors and advanced purification techniques to enhance efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions: 1-p-Tolyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The tetrazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Thioethers, acyl derivatives.
Scientific Research Applications
1-p-Tolyl-1H-tetrazole-5-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe and inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of corrosion inhibitors and as a ligand in coordination chemistry
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: Similar structure with a phenyl group instead of a p-tolyl group.
1-(4-Methylphenyl)-1H-tetrazole-5-thiol: Another name for 1-p-tolyl-1H-tetrazole-5-thiol.
1-(4-Methylphenyl)-2H-tetrazole-5-thione: A structural isomer with a different tautomeric form.
Uniqueness: this compound is unique due to the presence of the p-tolyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to other tetrazole derivatives .
Properties
IUPAC Name |
1-(4-methylphenyl)-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-6-2-4-7(5-3-6)12-8(13)9-10-11-12/h2-5H,1H3,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCMZLIIYLERKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359429 | |
| Record name | 1-p-tolyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13980-77-3 | |
| Record name | 1,2-Dihydro-1-(4-methylphenyl)-5H-tetrazole-5-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13980-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-p-tolyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)











